REACTION_CXSMILES
|
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([O:13]C)(=[O:12])[CH:10]=[CH2:11].[OH-].[K+]>Cl>[CH2:1]([O:8][CH2:11][CH2:10][C:9]([OH:13])=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
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Name
|
|
Quantity
|
84 mL
|
Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
80.6 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
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Name
|
|
Quantity
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500 mL
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Type
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reactant
|
Smiles
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[OH-].[K+]
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Name
|
|
Quantity
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420 mL
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Type
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solvent
|
Smiles
|
Cl
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Type
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CUSTOM
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Details
|
stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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is then added drop by drop to the stirred solution over a period of 20-30 minutes
|
Duration
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25 (± 5) min
|
Type
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CUSTOM
|
Details
|
Once the reaction, which
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Type
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STIRRING
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Details
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the mixture is stirred at room temperature for 2 hours
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Duration
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2 h
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Type
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CUSTOM
|
Details
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at about 20°-25° C.
|
Type
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EXTRACTION
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Details
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the mixture is extracted with methylene chloride (200 ml plus four 50-ml portions)
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Type
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EXTRACTION
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Details
|
extracted again with toluene (200 ml plus three 100 ml portions) The toluene extracts
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |